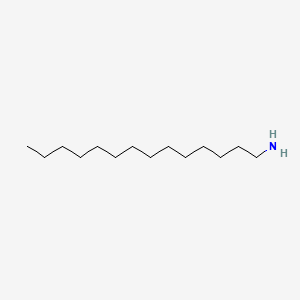
Trithiocyanuric acid trisodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trithiocyanuric acid trisodium salt hydrate, also known as trithiocyanuric acid trisodium salt, is a chemical compound with the molecular formula C3N3Na3S3. It is a derivative of triazine and is characterized by the presence of three thiol groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trithiocyanuric acid trisodium salt hydrate can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of trisodium;1,3,5-triazine-2,4,6-trithiolate often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trithiocyanuric acid trisodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates and hydrogen sulfide.
Substitution: Alkylated triazine derivatives.
Aplicaciones Científicas De Investigación
Trithiocyanuric acid trisodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the removal of heavy metals from solutions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in water treatment processes to remove heavy metal contaminants.
Mecanismo De Acción
The mechanism of action of trisodium;1,3,5-triazine-2,4,6-trithiolate involves the interaction of its thiol groups with metal ions. The thiol groups can form strong complexes with metal ions, effectively sequestering them and preventing their harmful effects. This property makes it an effective agent for heavy metal removal in water treatment processes.
Comparación Con Compuestos Similares
Similar Compounds
Trithiocyanuric acid: Similar in structure but lacks the sodium ions.
Trimercapto-s-triazine: Another derivative of triazine with similar thiol groups.
Uniqueness
Trithiocyanuric acid trisodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where heavy metal removal is required.
Propiedades
IUPAC Name |
trisodium;1,3,5-triazine-2,4,6-trithiolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVOYAFUSJONHU-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3N3Na3S3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B7802911.png)





![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B7802964.png)





![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate](/img/structure/B7802995.png)
